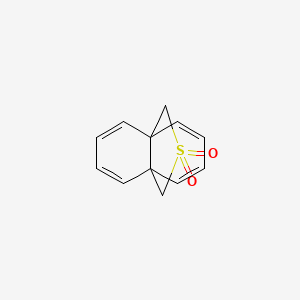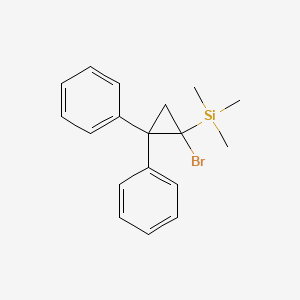
Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring system with two oxo groups at positions 3 and 4, and a propanedioate moiety attached at position 2. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an appropriate electrophile, such as an alkyl halide, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroxylated derivatives, and other functionalized naphthalene compounds.
科学研究应用
Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate exerts its effects involves interactions with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, and other cellular components, potentially disrupting their normal functions.
相似化合物的比较
Similar Compounds
Diethyl 2-(3-chloro-1,4-dioxo-2-naphthyl)propanedioate: This compound has a similar structure but with a chlorine atom at position 3.
Diethyl 2-(1,1-dioxo-2,3-dihydro-1λ{6}-thiophen-3-yl)propanedioate: This compound contains a thiophene ring instead of a naphthalene ring.
Uniqueness
Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
18093-47-5 |
|---|---|
分子式 |
C17H16O6 |
分子量 |
316.30 g/mol |
IUPAC 名称 |
diethyl 2-(3,4-dioxonaphthalen-1-yl)propanedioate |
InChI |
InChI=1S/C17H16O6/c1-3-22-16(20)14(17(21)23-4-2)12-9-13(18)15(19)11-8-6-5-7-10(11)12/h5-9,14H,3-4H2,1-2H3 |
InChI 键 |
MHSHXKLBQAJAKU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=CC(=O)C(=O)C2=CC=CC=C21)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B11937693.png)

![3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride](/img/structure/B11937699.png)


![heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate](/img/structure/B11937715.png)



![{[(Dibromomethyl)sulfonyl]methyl}benzene](/img/structure/B11937757.png)




